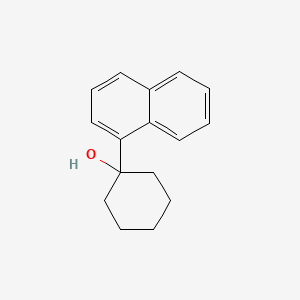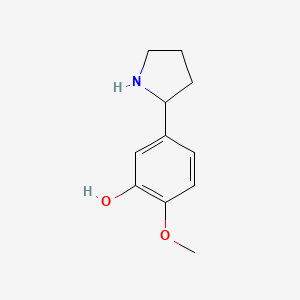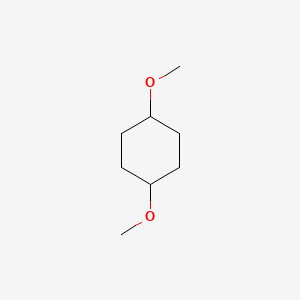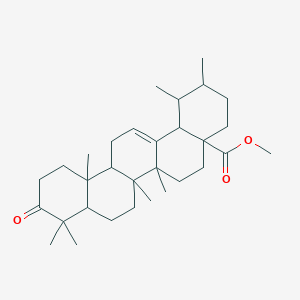
Cyclohexanol, 1-(1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-(1-naphthalenyl)- is an organic compound with the molecular formula C16H18O. It is characterized by a cyclohexanol moiety attached to a naphthalene ring. This compound is notable for its unique structure, which includes a hydroxyl group and an aromatic ring, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexanol in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Cyclohexanol, 1-(1-naphthalenyl)- often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced to form a cyclohexyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(1-naphthalenyl)cyclohexanone or 1-(1-naphthalenyl)cyclohexanoic acid.
Reduction: Formation of 1-(1-cyclohexyl)cyclohexanol.
Substitution: Formation of 1-(1-naphthalenyl)cyclohexyl halides or amines.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the naphthalene ring.
1-Naphthol: Contains a hydroxyl group attached directly to the naphthalene ring.
Cyclohexanone: An oxidized form of cyclohexanol without the naphthalene ring.
Uniqueness
Cyclohexanol, 1-(1-naphthalenyl)- is unique due to its combination of a cyclohexanol moiety and a naphthalene ring. This structure imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propiedades
Número CAS |
74685-85-1 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H18O/c17-16(11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,17H,1,4-5,11-12H2 |
Clave InChI |
DTLDNKVVNAULIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)

![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)
![5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]](/img/structure/B12097602.png)


![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)

![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)
amine](/img/structure/B12097641.png)

